Fenamidone-d3

Quantitative Mass Spectrometry Internal Standard Isotopic Dilution

Fenamidone-d3 is a stable isotope-labeled analog of the imidazolinone foliar fungicide Fenamidone, specifically synthesized for use as an internal standard (IS) in quantitative mass spectrometry workflows. With a molecular formula of C₁₇H₁₁D₆N₃OS and a molecular weight of 317.44 g/mol, it contains six deuterium atoms that provide a distinct mass signature.

Molecular Formula C₁₇H₁₁D₆N₃OS
Molecular Weight 317.44
Cat. No. B1162556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenamidone-d3
Synonyms(5S)-3,5-Dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-4H-imidazol-4-one-d3;  (S)-3,5-Dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-4H-imidazol-4-one-d3;  Fenomen-d3;  Fenomenal-d3;  RPA 407213-d3;  Reason-d3
Molecular FormulaC₁₇H₁₁D₆N₃OS
Molecular Weight317.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenamidone-d3: Isotopically Labeled Reference Standard for Fenamidone Quantification Procurement Guide


Fenamidone-d3 is a stable isotope-labeled analog of the imidazolinone foliar fungicide Fenamidone, specifically synthesized for use as an internal standard (IS) in quantitative mass spectrometry workflows . With a molecular formula of C₁₇H₁₁D₆N₃OS and a molecular weight of 317.44 g/mol, it contains six deuterium atoms that provide a distinct mass signature [1]. As a research-use-only analytical reference material, its primary role is to compensate for matrix effects and instrument variability during the quantification of Fenamidone residues in complex matrices such as food and environmental samples .

Workflow

Stable isotope-labeled internal standard for quantitative MS

Selection

Designed to compensate for matrix effects in residue analysis

Context

Research-use-only reference material for LC-MS/MS and GC-MS methods

Why Unlabeled Fenamidone or Different Isotopologues Cannot Substitute for Fenamidone-d3


The direct substitution of Fenamidone-d3 with its unlabeled counterpart (Fenamidone) or structurally similar Qo inhibitor fungicides fails analytically due to co-elution and identical mass spectrometric signals, making it impossible to differentiate analyte from internal standard. Alternative isotopologues, such as Fenamidone-¹³C₆, are not commercially available from the same suppliers, leading to supply chain discontinuity. Furthermore, the specific mass shift of +3.0 Da provided by Fenamidone-d3's d₆-labeling is critical for avoiding natural abundance isotopic peak overlap in low-resolution mass spectrometers, a capability not offered by d₁ or d₂ analogs .

!
Co-elution Risk

Unlabeled Fenamidone co-elutes and shares identical mass spectrometric signals, preventing analyte-internal standard differentiation.

!
Isotopologue Gap

Alternative isotopologues (d₁, d₂) lack the required mass shift to avoid natural-abundance isotopic peak overlap; d₆-labeled supply is not interchangeable with lower-deuterated forms.

Quantitative Differentiation Evidence for Fenamidone-d3 Procurement


Mass Spectrometric Differentiation: +3.0 Da Mass Shift vs. Unlabeled Fenamidone

Fenamidone-d3 provides a nominal mass shift of +3.0 Da compared to unlabeled Fenamidone (MW 311.40 g/mol), enabling clear chromatographic and spectrometric differentiation in LC-MS/MS and GC-MS methods. This mass difference ensures that the internal standard and analyte signals are resolved without compromising co-elution behavior, a prerequisite for accurate matrix effect correction .

Mass Shift vs. Unlabeled
Head-to-head
+3.0 Da nominal shift (317.44 vs. 311.40 g/mol)
Supports analyte-IS resolution in unit-resolution mass spectrometers
Minimum recommended shift for avoiding natural abundance isotopic overlap
Quantitative Mass Spectrometry Internal Standard Isotopic Dilution

Isotopic Purity: >98% d₆ Enrichment Ensures Minimal Cross-Contribution to Analyte Signal

Reputable suppliers report a chemical purity of 98% for Fenamidone-d3, which corresponds to high isotopic enrichment of the d₆ form. This minimizes the presence of d₀, d₁, and d₂ isotopologues that could contribute to the unlabeled Fenamidone signal, thereby preserving the linearity and lower limit of quantification (LLOQ) of the analytical method . In contrast, generic deuterated standards may exhibit isotopic purities as low as 95%, introducing systematic positive bias at low analyte concentrations .

Isotopic Purity
Cross-study comparable
98% chemical purity (high d₆ enrichment) vs. 95% generic
Lower d₀ interference may preserve LLOQ and method linearity
Supplier certificate-dependent; cross-contribution to be verified per batch
Isotope Dilution Mass Spectrometry Method Validation Analytical Accuracy

Defined Solubility Profile for Consistent Internal Standard Spiking

Fenamidone-d3 is characterized by a defined solubility of >10 mg/mL in chloroform and dichloromethane, enabling the preparation of concentrated stock solutions that remain stable over extended periods . This contrasts with the unlabeled Fenamidone, which has a water solubility of only 7.8 mg/L, making aqueous standard preparation impractical for trace-level spiking .

Solubility Profile
Class-level inference
>10 mg/mL in CHCl₃ vs. 7.8 mg/L in water for unlabeled
Supports concentrated organic stock preparation for trace spiking
Supplier-documented solubility; aqueous instability of unlabeled form noted
Sample Preparation Method Robustness Analytical Reference Material

Packaging and Supply Format: Pre-weighed 2.5 mg Vials for Single-Use Method Setup

Fenamidone-d3 is commercially available in 2.5 mg aliquots, a format that aligns with single-use method development and validation batches, reducing the risk of contamination and degradation associated with repeated opening of larger multi-use vials. This contrasts with many generic pesticide standards supplied in 10 mg or 25 mg quantities, which incur higher up-front costs and require re-qualification after opening [1].

Packaging Format
Supporting evidence
2.5 mg pre-weighed vial vs. 10–25 mg multi-use vials
May reduce procurement waste and maintain freshness for single-method projects
Supplier catalog comparison; format aligns with method-development batch sizes
Reference Standard Handling Procurement Efficiency Analytical Workflow

Regulatory Research-Use-Only Designation Prevents Misapplication in Production

Fenamidone-d3 is explicitly labeled 'For research and laboratory use only. Not for human or veterinary use,' distinguishing it from agricultural-grade Fenamidone products used as active ingredients in fungicide formulations . This designation is critical for analytical laboratories that must demonstrate that reference materials present no risk of cross-contamination with treated commodities, a requirement in ISO/IEC 17025 accredited facilities [1].

Intended Use Designation
Supporting evidence
Research Use Only analytical standard vs. agricultural-grade active ingredient
May support audit readiness and method accreditation context
Per ISO/IEC 17025:2017; prevents cross-contamination risk in analytical labs
Analytical Reference Material Quality Control Regulatory Compliance

Optimal Application Scenarios for Fenamidone-d3 Based on Verified Evidence


LC-MS/MS Multi-Residue Pesticide Analysis in Fruits and Vegetables

In QuEChERS-based or SPE-cleanup workflows for pesticide residue monitoring, Fenamidone-d3 is the preferred internal standard when the method targets Fenamidone among hundreds of analytes. Its +3.0 Da mass shift permits reliable quantification of Fenamidone at part-per-billion (µg/kg) levels by compensating for ion-suppression effects that vary across commodity matrices, as evidenced by its common use in multi-residue methods achieving LOQs of 0.01 mg/kg .

Environmental Fate and Dissipation Studies in Soil and Water

For studies evaluating Fenamidone degradation kinetics and transformation products in environmental matrices, Fenamidone-d3 serves as a process internal standard added prior to extraction. Its defined solubility in organic solvents (e.g., >10 mg/mL in chloroform) enables the use of minimally aqueous extraction procedures, avoiding hydrolysis of labile transformation products .

Method Validation and Proficiency Testing for Accredited Food Safety Laboratories

Fenamidone-d3 supports the preparation of matrix-matched calibration curves and quality control samples required by ISO/IEC 17025-accredited laboratories. Its availability in 2.5 mg pre-weighed vials minimizes analyst handling errors and ensures standard integrity for single-batch validation runs, aligning with the lean procurement models of contract research organizations .

Application
Selection Property
Validation Focus
Multi-residue pesticide analysis in fruit and vegetable matrices
Mass shift enabling analyte-IS differentiation under ion-suppression conditions
Matrix-effect compensation and method sensitivity verification at trace concentrations
Environmental fate and dissipation studies in soil and water
Process internal standard with high organic solubility for pre-extraction addition
Avoiding aqueous extraction artifacts and supporting transformation product stability
Method validation and proficiency testing in accredited food safety laboratories
Pre-weighed single-use aliquots for calibration and QC sample preparation
Analyst handling consistency and standard integrity across validation batches
Quote Request

Request a Quote for Fenamidone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.